molecular formula C16H24ClN3O2 B12892541 Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12892541
M. Wt: 325.83 g/mol
InChI Key: HNRVJJJSSZXVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for the free base form of the compound is benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate , derived from the parent piperazine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a pyrrolidin-3-yl moiety. The hydrochloride salt is formally named benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride , reflecting the addition of a hydrochloric acid counterion to the basic nitrogen atom of the piperazine or pyrrolidine ring.

The molecular formula of the free base is C₁₆H₂₃N₃O₂ , with a molecular weight of 289.37 g/mol . Protonation of the piperazine nitrogen by hydrochloric acid increases the molecular weight to 325.83 g/mol (C₁₆H₂₃N₃O₂·HCl). Key identifiers include:

Property Value
CAS Registry Number 436852-08-3 (free base)
IUPAC Name (free base) benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Molecular Formula C₁₆H₂₃N₃O₂·HCl
Exact Mass 325.155 g/mol

The stereochemistry of the pyrrolidine substituent remains unspecified in most public databases, though synthetic routes often yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed.

Molecular Architecture: Crystallographic Data and Conformational Analysis

While crystallographic data for the hydrochloride salt are not publicly available, computational models and analogous structures provide insights into its molecular geometry. The piperazine ring typically adopts a chair conformation, with the pyrrolidine substituent occupying an equatorial position to minimize steric strain. The benzyloxycarbonyl group projects axially, creating a steric bulk that influences intermolecular interactions.

In the free base, intramolecular hydrogen bonding between the piperazine N–H and the carbonyl oxygen may stabilize the conformation. Protonation of the piperazine nitrogen in the hydrochloride salt disrupts this interaction, potentially increasing solubility in polar solvents. Comparative analysis with benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (PubChem CID 57470863) reveals that replacing the six-membered piperidine ring with a five-membered pyrrolidine introduces torsional strain, altering the compound’s binding affinity in biological systems.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR Analysis

The ¹H NMR spectrum of the free base (in CDCl₃) is characterized by:

  • Aromatic protons : A multiplet at δ 7.25–7.35 ppm (5H, benzyl group).
  • Methylene groups : A singlet at δ 5.15 ppm (2H, –OCH₂C₆H₅) and multiplets between δ 3.40–4.10 ppm (piperazine N–CH₂ and pyrrolidine CH₂).
  • Pyrrolidine protons : Resonances at δ 2.60–3.20 ppm (N–CH) and δ 1.70–2.10 ppm (CH₂).

Protonation in the hydrochloride salt shifts the piperazine N–CH₂ signals downfield by 0.3–0.5 ppm due to deshielding effects.

¹³C NMR Analysis

Key ¹³C signals include:

  • Carbonyl carbon : δ 155–160 ppm (C=O).
  • Aromatic carbons : δ 127–137 ppm (benzyl C₆H₅).
  • Piperazine carbons : δ 45–55 ppm (N–CH₂).
FT-IR Spectroscopy

Prominent IR absorptions:

  • C=O stretch : 1680–1720 cm⁻¹ (carbamate group).
  • N–H stretch : 2500–2700 cm⁻¹ (protonated piperazine in hydrochloride form).
  • C–N stretch : 1150–1250 cm⁻¹ (piperazine and pyrrolidine rings).
UV-Vis Spectroscopy

The benzyl chromophore absorbs weakly at λₘₐₓ ≈ 260 nm (ε ≈ 200 L·mol⁻¹·cm⁻¹), typical of aryl groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the free base ([M+H]⁺ = 290.37) exhibits major fragments at:

  • m/z 199 : Loss of benzyloxy group (–C₇H₇O, 91 Da).
  • m/z 154 : Cleavage of the piperazine-pyrrolidine bond.
  • m/z 84 : Pyrrolidine ring fragment (C₄H₁₀N⁺).

The hydrochloride salt shows analogous fragmentation but with a base peak shifted to m/z 252 ([M+H–HCl]⁺).

Comparative Analysis with Structural Analogs (Piperazine-Pyrrolidine Hybrid Scaffolds)

The target compound’s hybrid architecture distinguishes it from related derivatives:

Compound Key Structural Feature Molecular Weight (g/mol)
Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate Six-membered piperidine ring 303.40
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate Three-membered oxetane ring 276.33
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate Five-membered pyrrolidine ring 289.37

The pyrrolidine moiety enhances rigidity compared to piperidine, while the oxetane analog exhibits increased polarity due to the oxygen heteroatom. These structural variations impact solubility, bioavailability, and receptor-binding kinetics in drug design applications.

Properties

Molecular Formula

C16H24ClN3O2

Molecular Weight

325.83 g/mol

IUPAC Name

benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H23N3O2.ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;/h1-5,15,17H,6-13H2;1H

InChI Key

HNRVJJJSSZXVOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. The benzyl ester group is introduced through esterification reactions. Common reagents used in these reactions include benzyl chloride and various catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the piperazine ring, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride may exhibit antidepressant and anxiolytic properties. Compounds with similar piperazine structures have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of mood disorders .

Neuroprotective Properties

Studies have suggested that this compound could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The piperazine moiety is known to interact with various receptors involved in neuroprotection, which may help mitigate cognitive decline .

Pain Management

The compound's structural analogs have been explored for their ability to modulate pain pathways. Research on related compounds indicates potential efficacy in treating chronic pain conditions through the inhibition of specific receptors involved in pain signaling .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • N-Alkylation : Using benzyl halides to form the piperazine ring.
  • Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate group.
  • Hydrochloride Formation : Converting the free base into its hydrochloride salt for improved solubility and stability .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that a derivative of benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate exhibited significant antidepressant-like effects in animal models. The compound was administered at varying doses, showing dose-dependent efficacy in reducing depressive behaviors as measured by standard behavioral tests .

Case Study 2: Neuroprotection in Alzheimer's Models

In another investigation, researchers evaluated the neuroprotective effects of related piperazine compounds on neuronal cultures exposed to amyloid-beta toxicity. Results indicated that these compounds could significantly reduce cell death and oxidative stress markers, suggesting a protective role against Alzheimer's pathology .

Potential Side Effects and Safety Profiles

While promising, the safety profiles of this compound derivatives must be thoroughly evaluated. Preclinical studies are essential to assess potential side effects, including:

  • CNS-related effects : Sedation or excitation depending on receptor interactions.
  • Cardiovascular impacts : Monitoring for changes in heart rate or blood pressure due to receptor modulation.

Mechanism of Action

The mechanism of action of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine rings play crucial roles in binding to these targets, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Table 1: Key Structural Analogs and Their Features
Compound Name CAS No. Molecular Formula Substituent(s) Key Differences References
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride N/A C₁₆H₂₂ClN₃O₂ Pyrrolidin-3-yl at 4-position Reference compound; pyrrolidine enhances conformational flexibility
tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride 178312-58-8 C₁₂H₂₄ClN₃O₂ tert-Butyl carbamate Reduced steric bulk compared to benzyl; altered lipophilicity
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 191739-40-9 C₁₃H₁₉ClN₂O₃ Hydroxymethyl at 3-position Polar hydroxymethyl group may improve aqueous solubility
Benzyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride N/A C₁₅H₂₂ClN₃O₂ Azetidin-3-yl at 4-position Azetidine (3-membered ring) increases ring strain, potentially affecting binding kinetics
Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate 433684-25-4 C₁₆H₁₅ClN₄O₂ Chloropyridazine at 4-position Heteroaromatic substituent introduces π-π stacking potential

Stereochemical and Salt Form Differences

  • Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride (2158302-02-2) introduces a cyanomethyl group at the 2-position, offering a nitrile functional group for covalent binding or metabolic stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The benzyl carbamate group in the reference compound contributes to higher lipophilicity (logP ~2.5 estimated) compared to tert-butyl analogs (logP ~1.8), affecting blood-brain barrier permeability .
  • Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For example, Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride has >50 mg/mL solubility in water, whereas non-polar derivatives like the chloropyridazine analog require organic solvents .
  • Synthetic Utility : The pyrrolidine and azetidine variants are preferred as building blocks for kinase inhibitors due to their nitrogen-rich frameworks, while chloropyridazine derivatives are explored in anticancer drug design .

Biological Activity

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrrolidine and subsequent carboxylation. The structural formula can be represented as follows:

C13H18N2O2HCl\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\text{HCl}

This compound features a piperazine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

1. Antiepileptic Activity

Research indicates that derivatives of pyrrolidine, including benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate, exhibit significant antiepileptic properties. A study highlighted that compounds with similar structures were effective in reducing seizure activity in animal models, suggesting a potential pathway for developing new antiepileptic drugs .

2. Anticancer Properties

Recent investigations have demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For instance, a related compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve the inhibition of critical pathways that promote cancer cell survival and proliferation.

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It was found to modulate autophagy and lysosomal function in neuronal cells, indicating a potential role in treating neurodegenerative diseases . This modulation can lead to improved cellular homeostasis and protection against neurotoxic insults.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study Focus Findings
Study AAntiepilepticSignificant reduction in seizure frequency in rodent models.
Study BAnticancerInduction of apoptosis in FaDu cells with IC50 values lower than conventional drugs.
Study CNeuroprotectionEnhanced autophagic flux and lysosomal positioning in neurons, suggesting protective effects against neurodegeneration.

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be explained through its structure-activity relationships (SAR). Modifications to the piperazine and pyrrolidine rings have been shown to influence receptor binding affinity and biological activity. For example:

  • Substituents on the piperazine ring enhance binding to neurotransmitter receptors.
  • Alkyl substitutions on the pyrrolidine moiety improve solubility and bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl carbonochloridate can react with pyrrolidin-3-ylpiperazine derivatives under controlled conditions (e.g., inert atmosphere, dry solvents) to introduce the benzyloxycarbonyl (Cbz) protecting group. A general procedure involves reacting 1-(pyrrolidin-3-yl)piperazine with benzyl carbonochloridate in dichloromethane or THF, followed by hydrochloric acid treatment to isolate the hydrochloride salt. Yield optimization may require adjusting stoichiometry or reaction time .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical techniques such as HPLC (for purity >98%) and LC-MS (to verify molecular ion peaks) are standard. For example, LC-MS can confirm the molecular ion [M+H⁺] with exact mass matching theoretical calculations (e.g., 312.1492 for related piperazine derivatives). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation, particularly to confirm the presence of the benzyl, piperazine, and pyrrolidine moieties .

Q. What safety precautions are essential when handling this compound?

While specific hazard data for this compound is limited, structurally similar piperazine derivatives recommend:

  • Using PPE (gloves, goggles, lab coats).
  • Working in a fume hood to avoid inhalation.
  • Storing in a dry, dark environment below 25°C to prevent degradation. Avoid contact with oxidizers, as benzyl-protected compounds may decompose under oxidative conditions .

Advanced Research Questions

Q. How can substituent modifications (e.g., pyrrolidine vs. piperidine) influence biological activity in SAR studies?

Replacing the pyrrolidin-3-yl group with bulkier or electron-withdrawing substituents (e.g., trifluoromethylphenyl) can alter receptor binding affinity or metabolic stability. For instance, substituting pyrrolidine with a 3-(trifluoromethyl)phenyl group in analogous compounds enhanced lipophilicity and improved CNS penetration in preclinical models. Computational modeling (e.g., docking studies) and in vitro assays (e.g., kinase inhibition) are recommended to evaluate such modifications .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Crystallization may be hindered by the compound’s hygroscopicity or flexibility. SHELXL (for refinement) and SHELXD (for phase problem resolution) are widely used to solve small-molecule structures. For example, high-resolution data (≤1.0 Å) can resolve positional disorder in the benzyl or pyrrolidine groups. If twinning occurs, SHELXL’s twin refinement module can model overlapping lattices .

Q. How can researchers resolve contradictory solubility data in different solvent systems?

Contradictions often arise from polymorphic forms or protonation state variations. Methodological approaches include:

  • Conducting pH-dependent solubility assays (e.g., shake-flask method across pH 1–7).
  • Using thermal gravimetric analysis (TGA) to detect hydrate formation.
  • Comparing DSC (differential scanning calorimetry) profiles to identify polymorphs .

Q. What strategies optimize bioactivity assays for derivatives of this compound?

  • Receptor binding studies : Use radiolabeled ligands (e.g., ³H/¹⁴C) to quantify affinity.
  • ADME profiling : Employ liver microsomes or hepatocytes to assess metabolic stability.
  • Cellular assays : Prioritize derivatives with logP <5 and TPSA <90 Ų (calculated via tools like Molinspiration) to ensure membrane permeability .

Q. How should researchers manage hygroscopicity during synthesis and storage?

  • Synthesis : Use anhydrous solvents and inert gas (N₂/Ar) to minimize moisture.
  • Storage : Seal containers with parafilm and store with desiccants (e.g., silica gel).
  • Handling : Conduct weighing in a glovebox for air-sensitive intermediates .

Q. What advanced techniques assess stability under accelerated degradation conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products.
  • Kinetic stability assays : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .

Q. How can computational tools guide the design of analogs with improved pharmacokinetics?

  • Molecular dynamics simulations : Predict binding modes to target proteins (e.g., GPCRs).
  • QSAR models : Corrogate substituent effects on logD or CYP450 inhibition.
  • ADMET prediction software (e.g., SwissADME): Filter candidates with undesirable properties (e.g., P-gp substrate liability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.